N-Succinimidyl 4-hydroxy-3-iodobenzoate
Overview
Description
N-Succinimidyl 4-hydroxy-3-iodobenzoate is an organic compound widely used in biochemical research, particularly in the field of protein labeling. This compound is known for its ability to introduce iodine isotopes into proteins and peptides, making it a valuable tool for radioiodination studies. The presence of the succinimidyl ester group allows it to react with primary amines in proteins, facilitating the attachment of the iodine label.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Succinimidyl 4-hydroxy-3-iodobenzoate typically involves the iodination of 4-hydroxybenzoic acid followed by the formation of the succinimidyl ester. One common method includes the following steps:
Iodination: 4-hydroxybenzoic acid is iodinated using iodine and an oxidizing agent such as sodium iodate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-Succinimidyl 4-hydroxy-3-iodobenzoate primarily undergoes substitution reactions due to the presence of the succinimidyl ester group. This group is highly reactive towards nucleophiles, particularly primary amines.
Common Reagents and Conditions
Nucleophiles: Primary amines are the most common nucleophiles used in reactions with this compound.
Solvents: Organic solvents like THF, dimethylformamide (DMF), and dichloromethane (DCM) are commonly used.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the reaction.
Major Products
The major product formed from the reaction of this compound with primary amines is the corresponding amide, where the iodine-labeled benzoate is attached to the amine-containing molecule .
Scientific Research Applications
N-Succinimidyl 4-hydroxy-3-iodobenzoate has a wide range of applications in scientific research:
Protein Labeling: It is extensively used for the radioiodination of proteins and peptides, which is crucial for studying protein interactions, localization, and function.
Immunoassays: The compound is used in the development of radioimmunoassays for detecting and quantifying specific proteins or antigens.
Medical Imaging: Radioiodinated proteins labeled with this compound are used in diagnostic imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Cancer Research: It is used in the development of radiolabeled antibodies for targeted cancer therapy and imaging.
Mechanism of Action
The mechanism of action of N-Succinimidyl 4-hydroxy-3-iodobenzoate involves the formation of a covalent bond between the succinimidyl ester group and the primary amine group of the target protein or peptide. This reaction results in the stable attachment of the iodine label to the protein, allowing for its detection and analysis. The iodine label can be detected using various imaging techniques, providing valuable information about the protein’s location and function .
Comparison with Similar Compounds
N-Succinimidyl 4-hydroxy-3-iodobenzoate is often compared with other radioiodination agents such as:
N-Succinimidyl 3-iodobenzoate: Similar in structure but lacks the hydroxyl group, making it less susceptible to deiodination.
Bolton-Hunter Reagent (N-Succinimidyl 3-(4-hydroxy-3-iodophenyl)propionate): Contains a phenolic hydroxyl group, which can lead to deiodination and reduced stability.
N-Succinimidyl 4-guanidinomethyl-3-iodobenzoate: Another radioiodination agent with a guanidinomethyl group, offering different reactivity and stability profiles
This compound stands out due to its balance of reactivity and stability, making it a preferred choice for many radioiodination applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-hydroxy-3-(131I)iodanylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO5/c12-7-5-6(1-2-8(7)14)11(17)18-13-9(15)3-4-10(13)16/h1-2,5,14H,3-4H2/i12+4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GINHDBODPBJQTG-HJSJVHDISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)O)[131I] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163047 | |
Record name | N-Succinimidyl 4-hydroxy-3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40163047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145459-41-2 | |
Record name | N-Succinimidyl 4-hydroxy-3-iodobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145459412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Succinimidyl 4-hydroxy-3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40163047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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